Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt

Description

Properties

IUPAC Name |

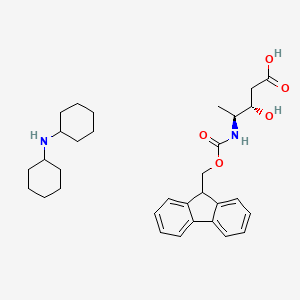

N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2/t12-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGYIRJRLJBSRN-FQKOOVENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420699 | |

| Record name | N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-31-4 | |

| Record name | N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected using a suitable protecting group, which is later removed under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain.

Biology

In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this compound is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the synthesis of peptide hormones and other biologically active peptides.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties, such as biocompatibility and biodegradability.

Mechanism of Action

The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The hydroxyl group can also participate in various chemical reactions, depending on the specific conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to analogs differing in:

Carbon chain length (pentanoic vs. hexanoic/heptanoic acids).

Substituents (methyl, phenyl, cyclohexyl groups).

Protecting groups (Fmoc vs. Boc).

Table 1: Structural and Chemical Data

Physicochemical and Functional Comparisons

Solubility and Stability :

- The DCHA salt form (target compound and methylhexanoic analog) improves solubility in dichloromethane and DMF, critical for peptide coupling .

- Fmoc-(3S,4S)Sta-OH and phenylpentanoic acid derivatives exhibit lower solubility due to hydrophobic substituents (cyclohexyl, phenyl) .

Stereochemical Impact :

- Methyl or phenyl substituents at C5 (e.g., hexanoic and phenylpentanoic analogs) enhance steric hindrance, affecting peptide chain conformation and protease resistance .

- The Boc-protected heptanoic acid derivative shows reduced steric bulk compared to Fmoc, favoring different synthetic applications .

Commercial and Practical Considerations

Table 2: Commercial Availability and Handling

Biological Activity

Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt (Fmoc-AHPA-DCHA) is a compound of significant interest in biochemical research due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Molecular Formula: C32H44N2O5

Molecular Weight: 536.71 g/mol

CAS Number: 204316-31-4

Appearance: White powder

Solubility: Not specified in available data

Structural Characteristics

The compound features a fluorene moiety, which is known for its role in enhancing the stability and solubility of peptides. The dicyclohexylammonium salt form aids in solubilizing the compound in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Fmoc-AHPA-DCHA has been studied for its potential roles in various biological processes, particularly in peptide synthesis and as a building block for novel peptides with enhanced biological properties. The amino acid structure allows it to mimic natural amino acids, potentially influencing enzymatic activities and receptor interactions.

Antimicrobial Activity

Research indicates that compounds analogous to Fmoc-AHPA-DCHA exhibit antimicrobial properties. For instance, studies on related peptides have shown significant activity against Gram-positive bacteria, suggesting that Fmoc-AHPA-DCHA may possess similar properties due to its structural analogies with known antimicrobial peptides .

Antitumor Potential

Preliminary studies suggest that Fmoc-AHPA-DCHA could have antitumor effects. Analogous compounds have demonstrated the ability to inhibit tumor cell proliferation in vitro, particularly against cell lines such as HL60 and MCF7 . Further investigation into Fmoc-AHPA-DCHA's specific interactions with cancer cell pathways is warranted.

Enzyme Inhibition

The compound has been implicated in the inhibition of specific enzymes, notably those involved in phosphorylation processes. Peptides derived from similar structures have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways .

Case Studies

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial effects of Fmoc-AHPA-DCHA.

- Methodology: MIC (Minimum Inhibitory Concentration) tests against various bacterial strains.

- Results: Demonstrated significant inhibition against selected Gram-positive bacteria, with MIC values comparable to established antimicrobial peptides.

-

Antitumor Activity Assessment:

- Objective: Investigate the potential of Fmoc-AHPA-DCHA as an antitumor agent.

- Methodology: Cell viability assays on HL60 and MCF7 cell lines.

- Results: Indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer therapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid DCHA | Moderate | Promising | Yes |

| Lunatin 1 | High | Significant | No |

| Lunatin 2 | Moderate | Moderate | Yes |

Q & A

Q. Methodology :

- Fmoc Protection : The amino group is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a basic aqueous solution (e.g., Na₂CO₃) and 1,4-dioxane. This step requires precise pH control (0–5°C) to avoid racemization .

- Salt Formation : The free acid is converted to the dicyclohexylammonium (DCHA) salt by reacting with dicyclohexylamine in organic solvents (e.g., ethyl acetate). The DCHA salt improves crystallinity and stability, critical for storage and handling .

- Stereochemical Control : Use chiral starting materials (e.g., tert-butyl esters of (3S,4S)-configured amino acids) and monitor reaction conditions (temperature, solvent polarity) to prevent epimerization. Post-synthesis, chiral HPLC or NMR analysis (e.g., δ = 0.85–1.75 ppm for diastereotopic protons) confirms stereopurity .

What are the recommended solubility and storage conditions for this compound in peptide synthesis?

Q. Guidelines :

- Solubility : The DCHA salt form enhances solubility in organic solvents (e.g., DMF, dichloromethane) but may precipitate in aqueous buffers. For in vitro assays, dissolve in DMSO (10–50 mM stock) and dilute with PBS; for in vivo studies, use biocompatible solvents like PEG-400/saline mixtures .

- Storage : Store lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. Solutions in DMF or DMSO should be aliquoted and used within 1 week to avoid degradation .

How does the dicyclohexylammonium counterion influence the compound’s crystallinity and handling in solid-phase peptide synthesis (SPPS)?

Q. Mechanistic Insights :

- Crystallinity : The bulky DCHA cation promotes orderly crystal lattice formation, simplifying purification via recrystallization (e.g., ethyl acetate/hexane). This reduces amorphous byproducts common in free-acid forms .

- SPPS Compatibility : The salt’s organic solubility allows direct coupling to resin-bound peptides without prior ion exchange. However, residual DCHA may interfere with coupling efficiency; pre-activation with HOBt/DIC in DMF is recommended .

What analytical techniques are most effective for confirming enantiomeric purity and structural integrity?

Q. Advanced Characterization :

- Chiral HPLC : Use a Chiralpak® IC-3 column (3 µm, 150 × 4.6 mm) with hexane/isopropanol (80:20, 0.1% TFA) to resolve (3S,4S) and (3R,4R) enantiomers. Retention time shifts ≥2 min indicate contamination .

- NMR Spectroscopy : Key signals include the Fmoc aromatic protons (δ = 7.33–7.90 ppm) and the hydroxy group (δ = 4.62 ppm, broad singlet). Diastereotopic CH₂ protons in the pentanoic acid backbone (δ = 1.18–1.75 ppm) confirm stereochemistry .

- Elemental Analysis : Match experimental C/H/N ratios (e.g., C 68.91%, H 6.57%, N 3.65%) to theoretical values to validate purity .

In cases of low coupling efficiency during peptide synthesis using this building block, what troubleshooting steps are recommended?

Q. Optimization Strategies :

- Activation : Pre-activate the carboxylate with HATU/DIPEA in DMF for 5 min before coupling to resin. Avoid excess base, which may cleave the Fmoc group prematurely .

- Steric Hindrance Mitigation : Use microwave-assisted SPPS (50°C, 10 min) to enhance diffusion in hindered environments .

- Quality Control : Test the building block’s purity via TLC (Rf = 0.45 in ethyl acetate/hexane 5:1) before use. Contaminants like free acid or DCHA can reduce efficiency .

What are the primary applications of this compound in peptide research, and how does its stereochemistry affect its utility?

Q. Research Applications :

- Protease Inhibitors : The (3S,4S)-configured hydroxy amino acid mimics tetrahedral transition states in protease-substrate interactions, making it critical for designing inhibitors (e.g., HIV protease) .

- Peptide Stapling : The β-hydroxy group enables intramolecular hydrogen bonding, stabilizing α-helical structures in constrained peptides. Stereochemical inversion (3R,4R) disrupts this stabilization .

- Bioconjugation : The Fmoc group allows selective deprotection under mild basic conditions (20% piperidine/DMF), enabling sequential peptide elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.